molecular formula C7H7BrN2O2S B2424403 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide CAS No. 1601984-62-6

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide

Cat. No.: B2424403
CAS No.: 1601984-62-6
M. Wt: 263.11
InChI Key: RKYOVECFSVTUIT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is a heterocyclic compound that features a bromine atom and a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide typically involves the bromination of a precursor molecule followed by cyclization to form the thiazine ring. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) for the bromination step, and various catalysts to facilitate the cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties compared to its oxazine and oxazoline analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c8-5-3-6-7(10-4-5)13(11,12)2-1-9-6/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYOVECFSVTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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